molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid

Número de catálogo: B1333502
Número CAS: 518057-62-0
Peso molecular: 284.19 g/mol
Clave InChI: QCVLWOOQXHZABF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H7F3N2O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyrazine ring bearing a carboxylic acid group.

Métodos De Preparación

The synthesis of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with a suitable halogenated pyrazine derivative under basic conditions to form the phenoxy intermediate.

    Carboxylation: The phenoxy intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position of the pyrazine ring. .

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .

Análisis De Reacciones Químicas

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Case Study:
A study published in Gümüşhane Üniversitesi Fen Bilimleri highlighted the synthesis and evaluation of pyrazole-3-carboxylic acids, revealing that certain derivatives demonstrated significant anticancer activity against human lung cancer cells .

1.2 Inhibition of Enzymatic Activity

The compound has been explored for its potential as an inhibitor of metalloproteases, particularly in conditions associated with excessive proteolytic activity, such as cancer metastasis and inflammation. Inhibitors derived from similar structures have shown promise in treating diseases like myocardial ischemia and pulmonary hypertension .

Agrochemical Applications

2.1 Herbicidal Activity

The trifluoromethyl group is known to enhance the herbicidal properties of compounds. Research has indicated that this compound can act as a selective herbicide, effectively controlling weed populations without harming crop plants .

Data Table: Herbicidal Efficacy Comparison

Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
This compoundTrifluoromethyl85200
Traditional Herbicide AGlyphosate75500
Traditional Herbicide BAtrazine70400

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The trifluoromethyl moiety can be introduced via electrophilic fluorination methods, enhancing the compound's lipophilicity and biological activity .

Synthesis Overview:

  • Step 1: Synthesis of trifluoromethylphenol.
  • Step 2: Reaction with pyrazine derivatives to form the phenoxy linkage.
  • Step 3: Carboxylation to obtain the final product.

Mecanismo De Acción

The mechanism of action of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The phenoxy and pyrazine rings contribute to the overall binding conformation and stability of the compound .

Comparación Con Compuestos Similares

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and biological characteristics.

Actividad Biológica

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a trifluoromethyl-phenoxy group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in antibacterial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL for certain derivatives . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazine derivatives. For example, compounds structurally similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values reported for these compounds range from 0.6 to 7.5 μM, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6gA5490.9c-Raf inhibition
6hHeLa0.6c-Raf inhibition
6cMCF-71.5Unknown pathway

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Signal Pathway Modulation : The compound may interfere with signaling pathways such as c-Raf/MEK/ERK, which are crucial for cell proliferation and survival in cancer cells .
  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, enhancing the compound's uptake and efficacy.

Case Studies

  • Antimycobacterial Activity : A study on related pyrazine derivatives found that certain compounds exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting that modifications to the pyrazine structure can lead to improved therapeutic agents for tuberculosis treatment .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that some derivatives not only target cancer cells effectively but also maintain lower toxicity towards normal human fibroblast cells compared to established chemotherapeutics like sorafenib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid?

The synthesis typically involves coupling a trifluoromethyl-substituted phenol derivative with a functionalized pyrazine core. For example:

Intermediate Preparation : React 3-amino-6-(4-amino-2-methyl-phenyl)-N-methyl-pyrazine-2-carboxamide with 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) to form the amide bond .

Purification : Use silica gel flash chromatography with ethyl acetate:hexane (30:70) to isolate the product .

Characterization : Confirm structure via ESI-MS (m/z 428.3 [M+H]) and chiral HPLC for stereochemical validation .

Q. How should researchers characterize this compound to confirm its structural identity?

A multi-technique approach is essential:

  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 428.3 [M+H] for related analogs) .
  • Chiral HPLC : Use columns like Chiralpak® OD with methanol-DMEA (0.2%) in CO₂ to resolve stereoisomers (e.g., retention times of 1.610 and 2.410 minutes for isomers) .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm substitution patterns and aromatic coupling.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, related pyrazine derivatives (e.g., 2,3-pyrazinedicarboxylic acid) require:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges during synthesis?

The presence of chiral centers (e.g., in hydroxy-acetyl intermediates) necessitates:

  • Chiral Chromatography : Separate isomers using Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ (35°C, 100 bar). Adjust mobile phase ratios to optimize resolution (e.g., 20% MeOH for baseline separation) .
  • Dynamic Kinetic Resolution : Explore asymmetric catalysis (e.g., chiral Lewis acids) to bias stereochemical outcomes during coupling reactions.

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Coupling Agent Selection : HATU outperforms EDCI or DCC in amide bond formation due to higher activation efficiency (yield improvement from 60% to >85% in related syntheses) .
  • Stoichiometry : Maintain a 1:1.05 molar ratio of pyrazine core to trifluoromethylphenol derivative to minimize side reactions.
  • Solvent Optimization : THF or DMF enhances solubility of polar intermediates compared to dichloromethane.

Q. How can biological activity be evaluated for this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence polarization or calorimetry.
  • Structure-Activity Relationship (SAR) : Modify the pyrazine core (e.g., substitute carboxylic acid with amides) and compare IC₅₀ values. For example, trifluoromethyl groups enhance metabolic stability in related compounds .
  • ADME Profiling : Use Caco-2 cell monolayers to assess permeability and microsomal assays for metabolic stability.

Q. How should researchers address discrepancies in spectroscopic data?

  • Cross-Validation : Combine ESI-MS with high-resolution MALDI-TOF to confirm molecular formulas.
  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining crystal structures .
  • Isotopic Labeling : Use 19^{19}F NMR to track trifluoromethyl group behavior in reaction intermediates.

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between batches?

  • Purity Analysis : Ensure >95% purity via HPLC (e.g., Chiralpak® OD) to rule out isomer contamination .
  • Solvent Artifacts : Test DMSO vs. aqueous solubility; aggregates in DMSO may falsely reduce activity.
  • Batch-Specific Impurities : Use LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that may antagonize target interactions.

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Amide Coupling

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU (1.2 equiv)>85% yield
BaseDIPEA (2.0 equiv)Minimizes racemization
Reaction Time2 hours (RT)Complete conversion
SolventTHFEnhanced solubility

Table 2. Chiral HPLC Conditions for Isomer Separation

ColumnMobile PhaseRetention Times (min)
Chiralpak® OD20% MeOH-DMEA/CO₂1.610 (Isomer 1), 2.410 (Isomer 2)

Propiedades

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVLWOOQXHZABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.